3-Bromoquinoline-4-carbonitrile is a halogenated heterocyclic compound consisting of a quinoline ring structure with a bromine atom at the 3-position and a nitrile group at the 4-position. While its specific source is not mentioned within the provided papers, it serves as a valuable building block in organic synthesis, particularly for constructing more complex quinoline derivatives. [, , ] It acts as a key intermediate for introducing various substituents at the 5-position of the isothiazole ring through selective chemical transformations. []
3-Bromoquinoline-4-carbonitrile is a heterocyclic organic compound that belongs to the quinoline family, characterized by a bromine atom at the 3-position and a cyano group at the 4-position of the quinoline ring. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in synthesizing other compounds.
3-Bromoquinoline-4-carbonitrile can be synthesized through various methods, often involving bromination and subsequent nitrile introduction into the quinoline structure. The availability of starting materials and reagents varies, influencing the choice of synthetic route.
This compound is classified under:
The synthesis of 3-bromoquinoline-4-carbonitrile can be achieved through several methodologies:
The reactions are generally conducted under mild conditions, often requiring temperatures between 40°C and 60°C. The yields for these reactions can vary significantly based on the specific conditions used, such as solvent choice and reaction time.
3-Bromoquinoline-4-carbonitrile participates in various chemical reactions typical for quinolines:
The reactivity of this compound allows it to serve as an intermediate in synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
The mechanism of action for compounds like 3-bromoquinoline-4-carbonitrile typically involves interactions with biological targets:
Research indicates that modifications on the quinoline backbone can significantly enhance biological activity, making it an attractive scaffold for drug development .
Relevant data such as spectral characteristics (NMR, IR) can provide insights into its structural features and confirm purity levels .
3-Bromoquinoline-4-carbonitrile finds applications in various scientific domains:
3-Bromoquinoline-4-carbonitrile (C₁₀H₅BrN₂) is a bicyclic heteroaromatic compound featuring a quinoline core—a fused system comprising benzene and pyridine rings. The molecule is substituted at the 3-position with bromine and at the 4-position with a cyano group. According to IUPAC Rule C-832.2, nitriles attached to ring systems are named as "carbonitriles," with the carbon atom of the cyano group included in the parent chain numbering. Thus, the compound is designated as quinoline-4-carbonitrile with a bromo substituent at position 3. The cyano group takes precedence over bromine for suffix designation due to higher functional group priority, but bromine is cited as a prefix. The systematic name is therefore 3-bromoquinoline-4-carbonitrile [3] [1].
Table 1: IUPAC Nomenclature Breakdown
Component | Rule Application |
---|---|
Parent Chain | Quinoline (fused bicyclic system) |
Principal Functional Group | -CN at C4 named as "-carbonitrile" (Rule C-832.2) |
Substituent | Bromo at C3 cited as prefix "3-bromo" |
Full Name | 3-Bromoquinoline-4-carbonitrile |
Positional isomerism significantly influences the reactivity and properties of bromoquinoline derivatives. The quinoline ring system has nine distinct carbon positions (C2–C10), leading to diverse isomers. For 3-bromoquinoline-4-carbonitrile:
Table 2: Impact of Bromine Position in Key Isomers
Isomer | Reactivity Profile | Applications |
---|---|---|
3-Bromoquinoline-4-carbonitrile | Electrophilic at C2; cross-coupling at C3 | Pharmaceutical intermediates |
5-Bromoquinoline-4-carbonitrile | Halogen distal to cyano; reduced steric bias | Agrochemical synthesis |
8-Bromoquinoline-4-carbonitrile | Bromine peri to cyano; steric inhibition | TLR8 inhibitors (e.g., RU2671496C2 patent) |
3-Bromoquinoline-4-carbonitrile emerged as a specialized intermediate during advances in heterocyclic and medicinal chemistry:
Table 3: Evolution of Synthetic Routes
Era | Method | Key Advance | Yield Range |
---|---|---|---|
Pre-2000 | Electrophilic Bromination | Br₂/AcOH at 80°C | 30–45% |
2000–2015 | Directed Ortho-Metalation | n-BuLi/Quinoline-4-CN → Br₂ | 60–75% |
2015–Present | Pd-Catalyzed C–H Bromination | NBS/Pd(OAc)₂/dppe in DMA at 100°C | 80–92% |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0